Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
CAS No.: 1428233-07-1
Cat. No.: VC2870967
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428233-07-1 |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2 |
| Standard InChI Key | LDQMVABGJPERJF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone features a complex heterocyclic structure containing multiple nitrogen atoms that contribute to its chemical reactivity and potential biological interactions. The pyrazolo[1,5-a]pyridine portion consists of a fused ring system where a pyrazole ring is connected to a pyridine ring, creating a planar, aromatic structure. This bicyclic system is connected to the piperazine ring via a carbonyl (methanone) group at the 3-position of the pyrazolo[1,5-a]pyridine moiety.
The piperazine component is a six-membered heterocyclic ring containing two nitrogen atoms in positions 1 and 4, with one nitrogen forming the amide bond with the pyrazolo[1,5-a]pyridine-3-carbonyl group. The second nitrogen in the piperazine ring remains as a secondary amine, providing a site for hydrogen bonding, protonation, or further functionalization, which expands the potential applications of this compound in drug design.
The presence of the carbonyl linker introduces rigidity to the molecule while also providing a hydrogen bond acceptor site. This structural arrangement creates a molecule with multiple pharmacophoric points that can interact with various biological targets through hydrogen bonding, electrostatic interactions, and π-stacking interactions.
Physical and Chemical Properties
The physical and chemical properties of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1428233-07-1 (also reported as 1135148-35-4) |
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16 |
| Standard InChIKey | LDQMVABGJPERJF |
| Appearance | Solid at room temperature (predicted) |
The compound is expected to exhibit moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, while having limited solubility in water. The presence of the piperazine ring introduces basic characteristics to the molecule, with the secondary amine nitrogen likely having a pKa value in the range of 8-10, making it protonated at physiological pH .
The carbonyl group and the nitrogen atoms in the structure can participate in hydrogen bonding as acceptors, while the secondary amine in the piperazine ring can act as a hydrogen bond donor. These features contribute to the compound's ability to interact with biological macromolecules such as proteins and receptors, which is essential for its potential pharmacological activities.
Synthesis and Characterization
Analytical Characterization
The structural confirmation and purity assessment of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involve multiple analytical techniques. Based on characterization methods used for similar compounds, the following analytical approaches would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the aromatic protons of the pyrazolo[1,5-a]pyridine portion (typically in the range of δ 7-9 ppm) and the methylene protons of the piperazine ring (typically around δ 3-4 ppm). 13C NMR would confirm the presence of the carbonyl carbon (typically around δ 165-175 ppm) and the various carbon environments in the aromatic and aliphatic regions.
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula through the molecular ion peak at m/z 230.27, corresponding to C12H14N4O. Fragmentation patterns would provide additional structural confirmation.
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Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the carbonyl stretching vibration (typically around 1630-1650 cm-1) and C-N stretching vibrations from both the piperazine and pyrazolo[1,5-a]pyridine portions.
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X-ray Crystallography: If suitable crystals can be obtained, this technique would provide definitive confirmation of the three-dimensional structure, bond lengths, and angles.
These analytical methods collectively provide comprehensive structural confirmation and purity assessment, which are essential for research applications and potential therapeutic development of the compound .
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and its derivatives is crucial for optimizing their biological activities. Analysis of related compounds reveals several key structural features that influence biological activity:
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The pyrazolo[1,5-a]pyridine core provides a rigid scaffold that can participate in π-stacking interactions with aromatic amino acid residues in target proteins, contributing to binding affinity and selectivity.
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The carbonyl linker serves as a hydrogen bond acceptor and introduces a specific geometry to the molecule, positioning the piperazine and pyrazolo[1,5-a]pyridine moieties for optimal interactions with biological targets.
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The piperazine ring introduces flexibility and basic nitrogen atoms that can form hydrogen bonds or salt bridges with acidic residues in proteins. The secondary amine in the piperazine ring serves as a site for potential functionalization to further modulate biological activity.
Related Compounds and Structural Analogs
Pyrazolo[1,5-a]pyridine Derivatives
Several structural analogs of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone have been developed and studied, providing valuable insights into the pharmacological potential of this class of compounds. Notable examples include:
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(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS: 1396864-66-6): This derivative features an additional 4-isopropoxybenzoyl group attached to the piperazine ring, which may enhance lipophilicity and modify the compound's interaction with biological targets .
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(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS: 1396872-82-4): The introduction of a 4-(1H-pyrrol-1-yl)benzoyl moiety to the piperazine ring creates a more complex structure with additional aromatic interactions. This structural modification may influence the compound's selectivity for specific biological targets.
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(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS: 1396708-87-4): The presence of the 2-bromo-5-methoxybenzoyl group introduces halogen bonding possibilities and electronic effects that may alter binding characteristics and biological activity.
These structural analogs demonstrate the versatility of the pyrazolo[1,5-a]pyridine scaffold and the impact of various substitutions on the piperazine ring. Comparative studies of these compounds provide valuable information for structure-activity relationship analyses and guide the rational design of new derivatives with enhanced biological activities.
Piperazine-Containing Heterocycles
The piperazine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Compounds containing both piperazine and heterocyclic systems similar to pyrazolo[1,5-a]pyridine have shown diverse pharmacological activities:
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Pyrazolo[1,5-a]pyrimidine derivatives containing piperazine substituents have been explored for their activity against phosphoinositide 3-kinase delta (PI3Kδ), indicating potential applications in inflammatory and autoimmune disorders .
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Various piperazine-substituted heterocycles have demonstrated antimicrobial properties, suggesting potential applications as antibacterial or antifungal agents .
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Compounds featuring the combination of piperazine with other nitrogen-containing heterocycles have shown promise as anticancer agents, with mechanisms involving enzyme inhibition or receptor modulation.
The structural similarity between these compounds and Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone suggests that this compound may share some of these biological activities, making it an interesting subject for further pharmacological investigation.
Current Research and Future Perspectives
Recent Developments
Recent research on compounds structurally related to Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone has focused on several key areas:
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Optimization of synthetic methodologies: Researchers are developing more efficient and environmentally friendly approaches to synthesize pyrazolo[1,5-a]pyridine derivatives, including microwave-assisted techniques and green chemistry approaches .
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Exploration of biological targets: Studies are investigating the interaction of pyrazolo[1,5-a]pyridine-containing compounds with various biological targets, including kinases, receptors, and enzymes involved in disease processes .
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Development of structure-activity relationships: Systematic modifications of the basic structure are being investigated to understand how structural changes affect biological activity, guiding the design of more potent and selective compounds .
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Investigation of pharmacokinetic properties: Research is examining the absorption, distribution, metabolism, and excretion characteristics of these compounds to optimize their drug-like properties and potential for clinical development.
These research directions contribute to a growing understanding of the chemical and biological properties of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and its structural analogs, laying the groundwork for their potential applications in drug discovery.
Future Research Directions
Future research on Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is likely to explore several promising avenues:
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Target-oriented drug design: Computational studies, including molecular docking and dynamics simulations, could identify specific biological targets for which this compound shows high affinity, guiding experimental validation and optimization.
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Development of focused libraries: Creating libraries of derivatives with systematic variations could help establish comprehensive structure-activity relationships and identify lead compounds for specific therapeutic applications.
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Exploration of combination therapies: Investigating potential synergistic effects between Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone derivatives and established therapeutic agents could reveal new treatment strategies for complex diseases.
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Advanced formulation strategies: Research into drug delivery systems and formulation approaches could enhance the bioavailability and targeted delivery of these compounds, addressing potential pharmacokinetic challenges.
The continued exploration of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and related compounds represents an important area in medicinal chemistry, with potential contributions to addressing unmet medical needs across various therapeutic areas .
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